N-(3-chlorophenyl)-4-methyl-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
Description
This compound is a tricyclic heterocyclic molecule featuring a unique fusion of nitrogen, sulfur, and oxygen atoms within its polycyclic framework. The structure includes a 3-chlorophenyl substituent at the N-position, a methyl group at C4, and a phenyl ring at C12. The presence of dithia (two sulfur atoms) in the 6,10-positions and a 2-oxo group contributes to its electronic and steric properties, making it a candidate for applications in medicinal chemistry or materials science. Crystallographic studies using programs like SHELXL and ORTEP-3 have been critical in resolving its 3D conformation, particularly for understanding bond angles, torsion parameters, and intermolecular interactions .
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-methyl-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2S2/c1-12-17-20(31-18(12)19(28)24-15-9-5-8-14(23)10-15)25-22-27(21(17)29)26-16(11-30-22)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXGPFMSFIUVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC=CC=C4)C(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the thieno[2’,3’4,5]pyrimidine core: This step involves the cyclization of appropriate starting materials under specific conditions, such as using dimethylformamide dimethylacetal (DMF-DMA) for condensation reactions.
Introduction of the thiadiazine ring: This is achieved through reactions involving hydrazonoyl halides and other reagents to form the fused thiadiazine ring.
Functional group modifications: The final steps involve introducing the 3-chlorophenyl, 8-methyl, and 2-phenyl groups through substitution reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound 6-benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide () serves as a relevant analog. Key differences include:
- Aromatic Substituents : The target compound has a 3-chlorophenyl group, while the analog features a 2,4-dimethoxyphenyl moiety. Chlorine (electron-withdrawing) vs. methoxy (electron-donating) groups alter electronic density, affecting reactivity and binding interactions.
- Heteroatom Arrangement : The target contains 6,10-dithia, whereas the analog lacks sulfur, relying solely on nitrogen and oxygen. Sulfur atoms increase lipophilicity and may enhance membrane permeability.
- Bicyclic vs. Tricyclic Core: The analog’s tricyclic system includes an additional double bond (pentaene vs.
Crystallographic and Computational Insights
Both compounds likely underwent structural refinement via SHELX-based software, given its prevalence in small-molecule crystallography . Computational modeling using WinGX () could further compare their conformational flexibility. For example:
- Bond Lengths : Sulfur-containing bonds in the target (e.g., C–S) are typically longer (1.81 Å) compared to C–N bonds (1.47 Å) in the analog, affecting ring strain.
- Torsion Angles : The 3-chlorophenyl group in the target may induce distinct torsional constraints vs. the benzyl group in the analog, altering molecular packing.
Physicochemical Properties
Biological Activity
The compound N-(3-chlorophenyl)-4-methyl-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a tricyclic structure with multiple functional groups, including a carboxamide and chlorophenyl moiety. The presence of sulfur atoms in the triazatricyclo framework contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClN₃O₂S₂ |
| Molecular Weight | 365.86 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The thienopyridine derivatives have been reported to demonstrate activity against various bacterial strains, suggesting that the target compound may also possess similar effects.
- Mechanism of Action : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Several derivatives of triazatricyclo compounds have shown promise in anticancer research. They may induce apoptosis in cancer cells through various pathways.
- Case Study : In vitro studies on related compounds have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7), indicating a potential for further investigation into the target compound's effectiveness against cancer.
Anti-inflammatory Effects
Compounds containing chlorophenyl groups have been associated with anti-inflammatory activities. The target compound's structural similarities with known anti-inflammatory agents suggest it may exhibit these properties.
- Research Findings : A study highlighted that certain thienopyridine derivatives reduced inflammation markers in animal models, supporting the hypothesis that the target compound could have therapeutic applications in inflammatory diseases.
Interaction with Biological Targets
The biological activity of this compound likely involves interactions with specific cellular targets:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Possible interaction with receptors related to inflammation and pain signaling.
- DNA Binding : The tricyclic structure may allow for intercalation into DNA, affecting replication and transcription processes.
Table 2: Biological Targets and Effects
| Target Type | Effect |
|---|---|
| Bacterial Enzymes | Inhibition |
| Cancer Cell Receptors | Apoptosis induction |
| Inflammatory Pathways | Reduced cytokine production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
